molecular formula C10H14N2O2 B3822362 N-(3-hydroxypropyl)-N'-phenylurea CAS No. 4974-07-6

N-(3-hydroxypropyl)-N'-phenylurea

Cat. No.: B3822362
CAS No.: 4974-07-6
M. Wt: 194.23 g/mol
InChI Key: IOMMMXSXNVWZBB-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N'-phenylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 194.105527694 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioremediation and Environmental Cleanup

N-(3-hydroxypropyl)-N'-phenylurea compounds play a significant role in environmental remediation. For instance, in the study of enhanced mineralization of the herbicide diuron, hydroxypropyl-β-cyclodextrin, a compound related to this compound, was used to increase the bioavailability of diuron in contaminated soils. This approach led to almost complete mineralization of diuron in soil systems, demonstrating the potential of such compounds in bioremediation technologies (Villaverde et al., 2012).

Herbicide Degradation

Hydroxylation of herbicides like isoproturon by fungi isolated from agricultural soil is another critical application. This compound derivatives are involved in the transformation of these herbicides, indicating the potential role of these compounds in managing herbicide pollution (Rønhede et al., 2005).

Phytocidal Action

The phytocidal action of N-(hydroxyalkyl), N'-phenylurea derivatives was evaluated against various plant species. These compounds exhibited significant phytocidal activity, suggesting their potential use in agriculture for weed control or as a model for developing new herbicides (Ostrowski et al., 1983).

Antithrombotic and Vasodilating Activities

N-(1-cyanoalkyl)-N-hydroxyureas, closely related to this compound, have shown potential as NO donors with antithrombotic and vasodilating activities. These compounds exhibit properties that could be beneficial in cardiovascular diseases treatment (Camehn & Rehse, 2000).

Cytotoxic Activity and Potential in Cancer Treatment

The synthesis and evaluation of N-(phenylcarbamoyl)benzamide, derived from this compound, demonstrated higher cytotoxic effects against HeLa cell lines. This indicates the potential use of these compounds in cancer treatment (Purwanto et al., 2020).

Synthesis of Unsymmetrical Arylurea Derivatives

Research into the benign synthesis of unsymmetrical arylurea derivatives, including N, N'-mono-, di-, and trisubstituted derivatives of phenylureas, has implications for the pharmaceutical and agricultural industries. This method provides a practical and eco-friendly approach for producing various phenylurea compounds (Chamni et al., 2020).

Scientific Research Applications of this compound

Bioremediation and Environmental Cleanup

This compound compounds play a significant role in environmental remediation. For instance, in the study of enhanced mineralization of the herbicide diuron, hydroxypropyl-β-cyclodextrin, a compound related to this compound, was used to increase the bioavailability of diuron in contaminated soils. This approach led to almost complete mineralization of diuron in soil systems, demonstrating the potential of such compounds in bioremediation technologies (Villaverde et al., 2012).

Herbicide Degradation

Hydroxylation of herbicides like isoproturon by fungi isolated from agricultural soil is another critical application. This compound derivatives are involved in the transformation of these herbicides, indicating the potential role of these compounds in managing herbicide pollution (Rønhede et al., 2005).

Phytocidal Action

The phytocidal action of N-(hydroxyalkyl), N'-phenylurea derivatives was evaluated against various plant species. These compounds exhibited significant phytocidal activity, suggesting their potential use in agriculture for weed control or as a model for developing new herbicides (Ostrowski et al., 1983).

Antithrombotic and Vasodilating Activities

N-(1-cyanoalkyl)-N-hydroxyureas, closely related to this compound, have shown potential as NO donors with antithrombotic and vasodilating activities. These compounds exhibit properties that could be beneficial in cardiovascular diseases treatment (Camehn & Rehse, 2000).

Cytotoxic Activity and Potential in Cancer Treatment

The synthesis and evaluation of N-(phenylcarbamoyl)benzamide, derived from this compound, demonstrated higher cytotoxic effects against HeLa cell lines. This indicates the potential use of these compounds in cancer treatment (Purwanto et al., 2020).

Synthesis of Unsymmetrical Arylurea Derivatives

Research into the benign synthesis of unsymmetrical arylurea derivatives, including N, N'-mono-, di-, and trisubstituted derivatives of phenylureas, has implications for the pharmaceutical and agricultural industries. This method provides a practical and eco-friendly approach for producing various phenylurea compounds (Chamni et al., 2020).

Properties

IUPAC Name

1-(3-hydroxypropyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMXSXNVWZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198003
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-07-6
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(3-hydroxypropyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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